molecular formula C11H5ClF4N2O B6331617 5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, 95% CAS No. 1282745-74-7

5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, 95%

Cat. No. B6331617
CAS RN: 1282745-74-7
M. Wt: 292.61 g/mol
InChI Key: QKRUDTTVLILEJV-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (95%) is a compound of interest in the scientific research field. It is an organic compound with a molecular weight of 300.4 g/mol and a melting point of 134-136°C. This compound has been studied for its potential applications in various fields, such as drug development, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis of N-Substituted Pyrazolines

Research has shown the preparation of pyrazole compounds by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. The study highlights the crystal structures of these compounds, indicating their potential as versatile intermediates in organic synthesis (Loh et al., 2013).

Development of Pyrazolo[4,3-c]pyridines

Another study presents a straightforward synthesis approach for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, showcasing the compound's role in creating novel heterocyclic structures through Sonogashira-type cross-coupling reactions (Palka et al., 2014).

Crystal Structure Elucidation

The crystal structure of a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined to provide insights into the molecular and electronic structure of these types of compounds, underscoring their utility in the design of new materials and molecules (Xu & Shi, 2011).

Antimicrobial Agent Development

A novel series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. This research demonstrates the compound's potential as a precursor in the development of new antimicrobial agents via Vilsmeier–Haack reaction approach (Bhat et al., 2016).

Molecular Docking and Spectroscopic Studies

Investigations into the infrared spectrum, structural and optical properties, and molecular docking of pyrazole derivatives highlight their potential pharmacological applications and phosphodiesterase inhibitory activity, suggesting a broader scope of scientific applications (Mary et al., 2015).

properties

IUPAC Name

5-chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF4N2O/c12-10-8(5-19)9(11(14,15)16)17-18(10)7-3-1-2-6(13)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRUDTTVLILEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

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